Medphalan

Oncology Stereochemistry Alkylating Agents

Chiral purity analysis of melphalan API requires an authenticated D-isomer reference standard to validate HPLC methods and meet GMP batch release specifications. Medphalan (CAS 13045-94-8) delivers the well-characterized dextro-enantiomer with distinct optical rotation (-7.5°) essential for accurate enantiomeric impurity quantification. • Enables reliable chiral HPLC method development and validation at pharmacopoeial specification levels • Provides stereospecific baseline comparator for structure-activity relationship and DNA cross-linking studies • IARC Group 3 classification supports compliant hazard assessment in forced degradation study protocols

Molecular Formula C13H18Cl2N2O2
Molecular Weight 305.20 g/mol
CAS No. 13045-94-8
Cat. No. B057804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMedphalan
CAS13045-94-8
Synonyms4-(Bis(2-chloroethyl)amino)phenylalanine
Alkeran
L-PAM
Medphalan
Melphalan
Merphalan
Mustard, Phenylalanine
Phenylalanine Mustard
Sarcolysine
Sarkolysin
Molecular FormulaC13H18Cl2N2O2
Molecular Weight305.20 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(C(=O)O)N)N(CCCl)CCCl
InChIInChI=1S/C13H18Cl2N2O2/c14-5-7-17(8-6-15)11-3-1-10(2-4-11)9-12(16)13(18)19/h1-4,12H,5-9,16H2,(H,18,19)
InChIKeySGDBTWWWUNNDEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Medphalan D-Isomer Reference Standard


Medphalan (CAS 13045-94-8), also known as D-melphalan or D-phenylalanine mustard, is the dextro (D) enantiomer of the nitrogen mustard alkylating agent phenylalanine mustard [1]. It is a stereoisomer of the clinically used antineoplastic agent melphalan (L-melphalan, CAS 148-82-3), sharing the identical molecular formula C13H18Cl2N2O2 and molecular weight 305.20 g/mol, but differing in its three-dimensional configuration at the chiral center [2]. First synthesized in 1953 by Bergel and Stock alongside its L- and racemic (DL-) counterparts, Medphalan serves primarily as a reference standard and enantiomeric impurity marker in pharmaceutical quality control of melphalan active pharmaceutical ingredient (API) [3].

Chiral reference standard for melphalan API enantiomeric purity testing
Stereochemical identity confirmation via polarimetry or chiral HPLC
Supports chiral method development for impurity profiling in pharmaceutical QC

Medphalan Substitution Limitations


Although Medphalan (D-isomer), Melphalan (L-isomer), and Merphalan (racemic DL-mixture) share identical molecular formulas, their stereochemical configurations dictate fundamentally different biological activities, regulatory classifications, and analytical detection requirements, rendering them non-interchangeable in scientific applications [1]. The D-isomer exhibits substantially reduced antitumor activity and requires larger doses to produce equivalent chromosomal effects compared to the L-isomer [2]. Furthermore, IARC classifies these stereoisomers into distinct carcinogenicity groups: Melphalan (Group 1, carcinogenic to humans), Merphalan (Group 2B, possibly carcinogenic), and Medphalan (Group 3, not classifiable) [3]. Substituting any of these for another would invalidate analytical method validation, compromise pharmaceutical impurity profiling, and confound research outcomes dependent on stereospecific biological responses.

Target Reference
Medphalan (D-isomer)
Dextro enantiomer; reference standard for chiral impurity profiling
Stereochemistry dictates distinct biological response; IARC Group 3 classification
Common Substitute
Melphalan (L-isomer) / Merphalan (DL)
L-isomer therapeutically active; racemate shows intermediate behavior
Biological activity, IARC classification, and chiral analytical specificity may not transfer; direct substitution invalidates impurity profiling

Medphalan Comparative Evidence


Antitumor Activity and Chromosomal Effects

Medphalan (D-isomer) demonstrates reduced antitumor activity compared to the therapeutically active L-isomer, melphalan. Critically, the dose of Medphalan required to produce effects on chromosomes is larger than that required for the L-isomer [1]. This stereospecific difference in biological potency is consistently cited across multiple FDA-approved drug labeling documents, establishing that chirality is not merely a structural nuance but a determinant of pharmacological activity [2]. The racemic mixture (Merphalan, DL-form) exhibits intermediate activity, further confirming the stereochemistry-activity relationship [3].

Biological Potency
Cross-study comparable
Medphalan requires larger dose for chromosomal effects; lower antitumor activity vs. L-melphalan
Supports stereochemistry-activity interpretation
Model-dependent; reference standard use context
Oncology Stereochemistry Alkylating Agents Structure-Activity Relationship

IARC Carcinogenicity Classification

The International Agency for Research on Cancer (IARC) has assigned distinct carcinogenicity classifications to the three stereochemical forms of phenylalanine mustard based on available evidence [1]. Melphalan (L-isomer) is classified as Group 1 (carcinogenic to humans) based on sufficient evidence of carcinogenicity in humans and experimental animals [2]. Merphalan (DL-racemic mixture) is classified as Group 2B (possibly carcinogenic to humans). Medphalan (D-isomer) is classified as Group 3 (not classifiable as to its carcinogenicity to humans) due to inadequate or limited evidence [3]. This tiered classification underscores that stereochemistry materially impacts carcinogenic potential assessment, with direct implications for safety data sheet (SDS) preparation, regulatory submissions, and laboratory handling protocols.

Carcinogenicity Class
Head-to-head comparison
Group 3 (Medphalan) vs. Group 1 (L-Melphalan) vs. Group 2B (DL-Merphalan)
Supports hazard classification differentiation
IARC Monographs; context-specific evaluation
Toxicology Regulatory Science Carcinogenicity Safety Assessment

Optical Rotation and Melting Point

Medphalan exhibits specific optical rotation [α]D21 of -7.5° (c = 1.26 in 1.0N HCl), a key differentiator from the L-isomer which has positive optical rotation, and from the racemic Merphalan which exhibits no net optical rotation [1]. The compound forms needles from methanol (as monosolvate) with melting point 181.5-182°C (decomposition) [2]. These stereospecific physicochemical parameters enable unambiguous identification and purity verification via polarimetry, a technique that cannot be replaced by non-chiral analytical methods such as standard HPLC-UV for distinguishing enantiomers [3].

Optical Rotation
Head-to-head comparison
[α]D21 -7.5° (c=1.26, 1N HCl); mp 181.5–182°C
Enables polarimetric identity confirmation
Opposite sign to L-isomer; chiral differentiation
Analytical Chemistry Quality Control Chiral Analysis Reference Standards

Enantiomeric Impurity Control Requirements

Medphalan (D-melphalan) is identified as a critical enantiomeric impurity in melphalan API and finished drug products [1]. The presence of this D-isomer impurity can affect drug potency, alter pharmacokinetic profiles, and impact regulatory compliance of melphalan-containing pharmaceuticals . Characterization of this impurity requires high-resolution analytical methods including chiral HPLC, LC-MS, and polarimetric analysis, with established acceptance limits defined in pharmacopoeial quality specifications [2]. Unlike process-related impurities that may vary with synthetic route, this enantiomeric impurity is intrinsic to stereochemical integrity monitoring and requires dedicated chiral analytical methodology that generic reversed-phase HPLC cannot provide [1].

Impurity Control
Class-level inference
Chiral analytical methods required; achiral HPLC insufficient for enantiomeric resolution
Supports enantiomeric impurity profiling
Pharmacopoeial context; method-specific validation
Pharmaceutical Analysis Impurity Profiling Chiral Separation GMP Compliance

Medphalan Application Scenarios


Enantiomeric Purity Testing Reference Standard

Medphalan serves as the authenticated D-isomer reference standard for developing and validating chiral HPLC methods to quantify enantiomeric purity in melphalan API [1]. The compound's distinct optical rotation (-7.5°) and stereospecific chromatographic retention enable reliable identification and quantification of D-isomer content at pharmacopoeial specification levels, a requirement for GMP batch release of melphalan drug substance and drug products [2].

Stereochemistry-Activity Relationship Studies

Researchers investigating structure-activity relationships (SAR) of nitrogen mustard alkylating agents utilize Medphalan as the D-enantiomer comparator to elucidate stereochemical determinants of antitumor activity and DNA cross-linking efficiency [1]. The documented differential in antitumor activity and chromosomal effect dosage requirements between D- and L-isomers provides a defined baseline for studying stereospecific cellular uptake via amino acid transporters and target engagement [2].

Forced Degradation and Stability Studies

Medphalan is employed as a reference marker in forced degradation studies of melphalan formulations to monitor potential racemization under stress conditions (e.g., elevated temperature, pH extremes, light exposure) [1]. The distinct IARC classification (Group 3) of Medphalan compared to Melphalan (Group 1) also informs appropriate hazard labeling and safety data sheet preparation for degradation study samples containing this stereoisomer [2].

Application
Selection Property
Validation Focus
Enantiomeric Purity Testing
Stereochemical identity via polarimetry or chiral HPLC retention
Chiral method specificity; enantiomeric resolution
Stereochemistry-Activity Research
Stereochemical control for target engagement and cellular uptake studies
Reported model-response differentials between enantiomers
Forced Degradation Monitoring
Chiral stability under stress conditions
Racemization endpoint monitoring; hazard classification context

Technical Documentation Hub

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37 linked technical documents
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